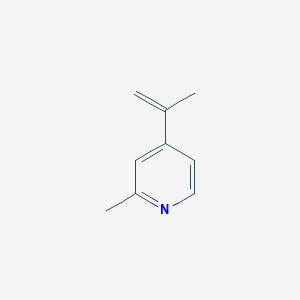

Pyridine, 2-methyl-4-(1-methylethenyl)

Description

Significance within Contemporary Organic Synthesis and Heterocyclic Chemistry

While specific high-impact applications in contemporary organic synthesis for Pyridine (B92270), 2-methyl-4-(1-methylethenyl)- are not extensively documented in dedicated studies, its structural motifs suggest its potential as a valuable building block. The vinyl group at the 4-position is a key functional handle that can participate in a variety of chemical transformations, most notably polymerization reactions. Vinylpyridines, in general, are important monomers in the production of specialty polymers and copolymers. wikipedia.org For instance, the copolymerization of vinylpyridines with other monomers like styrene (B11656) and butadiene leads to materials with applications in adhesives and coatings. The presence of the methyl group at the 2-position can influence the electronic properties and steric environment of the nitrogen atom, potentially modulating its catalytic activity or its role as a ligand in coordination chemistry.

The pyridine nitrogen itself, with its lone pair of electrons, can act as a base or a nucleophile, a characteristic feature of pyridine chemistry. This reactivity can be harnessed for the synthesis of more complex heterocyclic systems or for the preparation of pyridinium (B92312) salts with potential applications in various fields.

Historical Trajectories and Foundational Research on Picoline and Vinyl Pyridine Architectures

The history of Pyridine, 2-methyl-4-(1-methylethenyl)- is intrinsically linked to the foundational research on its parent structures: picoline (methylpyridine) and vinylpyridine. Picolines were first isolated from coal tar in the 19th century. The synthesis of vinylpyridines from the corresponding picolines emerged as a significant area of research in the mid-20th century.

A common and historically significant method for the synthesis of vinylpyridines involves the condensation of a picoline with an aldehyde, typically formaldehyde (B43269), followed by dehydration of the resulting alcohol. wikipedia.orggoogle.com This two-step process, or variations of it, has been a cornerstone of industrial vinylpyridine production. google.com For example, 2-vinylpyridine (B74390) is synthesized by reacting 2-picoline with formaldehyde to produce 2-(2-hydroxyethyl)pyridine, which is then dehydrated. chemicalbook.com Similarly, 4-vinylpyridine (B31050) is prepared from 4-picoline and formaldehyde. wikipedia.org

Alternative synthetic routes have also been explored, such as the reaction of acrylonitrile (B1666552) with acetylene. chemicalbook.com Early patents also describe methods for synthesizing vinylpyridines under atmospheric pressure using carboxylic acids as catalysts. google.com These historical developments in the synthesis of vinylpyridines laid the groundwork for accessing a wide range of substituted derivatives, including the title compound.

Theoretical Considerations of Electronic Structure and Molecular Topology Relevant to Reactivity

The reactivity of Pyridine, 2-methyl-4-(1-methylethenyl)- is governed by the interplay of its electronic structure and molecular topology. The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property influences the reactivity of the ring towards nucleophilic and electrophilic attack.

Computational studies on substituted pyridines provide insights into how different functional groups affect the electronic distribution and molecular orbitals. For instance, the introduction of electron-donating groups like a methyl group can increase the electron density on the pyridine ring, while electron-withdrawing groups have the opposite effect. The isopropenyl group at the 4-position can participate in conjugation with the pyridine ring, further influencing the electronic landscape.

The molecular electrostatic potential (MEP) surface is a useful tool for visualizing the charge distribution and predicting sites of chemical reactivity. nih.gov For a molecule like Pyridine, 2-methyl-4-(1-methylethenyl)-, the MEP would likely show a region of negative potential around the nitrogen atom, indicating its propensity to act as a nucleophile or a Brønsted-Lowry base. The vinyl group, on the other hand, would present a region of higher electron density, making it susceptible to electrophilic attack.

Furthermore, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the molecule's reactivity in various chemical reactions, including pericyclic reactions and interactions with other molecules. The energy and localization of these orbitals would be influenced by both the methyl and isopropenyl substituents.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-prop-1-en-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7(2)9-4-5-10-8(3)6-9/h4-6H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGHVELUDDLRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336150 | |

| Record name | Pyridine, 2-methyl-4-(1-methylethenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13854-02-9 | |

| Record name | Pyridine, 2-methyl-4-(1-methylethenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(prop-1-en-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry for Pyridine, 2 Methyl 4 1 Methylethenyl

Regioselective and Stereoselective Synthetic Pathways

The synthesis of specifically substituted pyridines like 2-methyl-4-(1-methylethenyl)pyridine requires precise control over the placement of functional groups on the heterocyclic core. This control, known as regioselectivity, is a central challenge in pyridine (B92270) chemistry due to the electronic nature of the ring. beilstein-journals.orgnih.govbohrium.com

Classical Ring-Forming Reactions for Pyridine Core Construction

Historically, the construction of the pyridine ring, or cyclization, has been achieved through several named reactions that condense acyclic precursors. baranlab.org These methods build the core structure and can install the required substituents simultaneously.

Hantzsch Pyridine Synthesis : This is a well-known multicomponent reaction that typically involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. youtube.comyoutube.com To synthesize a precursor for the target molecule, a potential adaptation could involve using formaldehyde (B43269), ammonia, an acetoacetate (B1235776) derivative for the methyl group, and a β-ketoester containing the isopropenyl moiety. The initial product is a 1,4-dihydropyridine, which must then be oxidized to the aromatic pyridine ring. youtube.comacsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis : This two-step process involves the reaction of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org The reaction offers high regioselectivity. For the target compound, this could theoretically involve an enamine derived from acetone (B3395972) to introduce the methyl group and a carefully selected ethynyl ketone to provide the isopropenyl group at the desired position. The reaction proceeds via a Michael addition followed by cyclodehydration. beilstein-journals.orgnih.gov

Guareschi-Thorpe Condensation : This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. It provides a route to 2,6-dihydroxypyridines, which would require subsequent modification to achieve the desired 2-methyl-4-isopropenyl substitution pattern, making it a less direct route. youtube.com

These classical methods, while foundational, often require harsh conditions and can lack the modularity needed for complex substitution patterns. baranlab.orgnih.gov

Modern Catalytic Approaches for Pyridine Functionalization

Modern synthetic chemistry often favors the functionalization of a pre-existing pyridine ring through C-H activation, a more atom-economical approach. bohrium.comslideshare.net The electron-deficient nature of the pyridine ring, however, makes electrophilic substitution difficult and directs nucleophilic or radical attacks primarily to the C2, C4, and C6 positions. beilstein-journals.orgnih.gov

Transition-metal and rare-earth metal catalysts have been developed to achieve regioselective C-H functionalization. beilstein-journals.orgnih.gov For instance, yttrium and rhodium complexes have shown high catalytic activity for the ortho-alkylation of pyridines. beilstein-journals.org Specific C4-alkylation of pyridine, a key step for introducing the isopropenyl group, has been reported using various catalytic systems. nih.gov Another strategy involves the generation of pyridinyl radicals, which can undergo coupling reactions with distinct positional selectivity compared to classical Minisci (radical alkylation) chemistry. acs.org

Palladium-Catalyzed Cross-Coupling Strategies for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To introduce the 4-(1-methylethenyl) group, a common strategy would start with a 2-methyl-4-halopyridine, such as 2-methyl-4-bromopyridine. google.com This precursor could then undergo a cross-coupling reaction.

Suzuki Coupling : Reaction of 2-methyl-4-bromopyridine with isopropenylboronic acid or its esters in the presence of a palladium catalyst and a base.

Stille Coupling : Reaction with an isopropenyltin reagent.

Heck Coupling : An oxidative Heck coupling provides an alternative, reacting a vinyl pyridine with a boronic acid. researchgate.netpsu.edu An efficient protocol has been developed for the oxidative cross-coupling of vinyl pyridines with various aryl boronic acids using a palladium(II) trifluoroacetate (B77799) catalyst, which could be adapted for this synthesis. psu.edu

These reactions are generally high-yielding and tolerant of a wide range of functional groups. A proposed mechanism for an oxidative Heck coupling involves transmetalation of the boronic acid to the palladium(II) center, coordination with the vinyl group, β-hydride elimination to form the product, and reoxidation of the resulting palladium(0) to complete the catalytic cycle. psu.edu

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Example) | Key Feature |

| Suzuki Coupling | 2-Methyl-4-halopyridine | Isopropenylboronic acid | Pd(PPh₃)₄ + Base | Mild conditions, readily available reagents. |

| Stille Coupling | 2-Methyl-4-halopyridine | Isopropenyltrialkylstannane | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin reagents are toxic. |

| Heck Coupling | 2-Methyl-4-bromopyridine | Propene | Pd(OAc)₂ + Ligand + Base | Direct C-H vinylation of the alkene. |

| Oxidative Heck | 2-Methylpyridine (B31789) | Isopropenylboronic acid | Pd(II) catalyst + Oxidant | C-H activation of the pyridine ring at C4. |

Asymmetric Synthesis and Chiral Auxiliaries in Analogous Systems

While "Pyridine, 2-methyl-4-(1-methylethenyl)" is an achiral molecule, the principles of asymmetric synthesis are crucial for producing chiral pyridine derivatives, which are significant in pharmaceuticals and catalysis. numberanalytics.comacs.org Achieving enantioselectivity in pyridine synthesis is challenging. numberanalytics.com

Strategies include:

Chiral Catalysis : Transition metal complexes paired with chiral ligands can catalyze reactions to create enantiomerically enriched pyridine products. numberanalytics.comrsc.org For example, copper-catalyzed asymmetric cycloadditions have been developed to construct chiral polysubstituted azabicycloheptanes. acs.org

Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. numberanalytics.com For instance, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amino alcohol derivative (like (S)-valinol) can produce chiral aziridines with good diastereoselectivity. acs.org

Asymmetric Photocatalysis : Chiral Brønsted acids can be used in conjunction with a photocatalyst to mediate enantioselective [2+2] cycloadditions of vinyl pyridines, proceeding through a highly organized ternary complex. nih.gov

These methodologies showcase how chirality can be introduced into pyridine-containing molecules, a principle applicable to the synthesis of chiral analogs of the target compound.

Exploration of Sustainable and Green Chemistry Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov This includes using safer solvents, developing catalytic over stoichiometric reactions, and improving energy efficiency. acsgcipr.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are pumped through a reactor, offers significant advantages over traditional batch processing for pyridine synthesis. mdpi.com These benefits include enhanced safety (especially for exothermic reactions or when using hazardous reagents), improved heat and mass transfer, easier scalability, and often higher yields and purity. organic-chemistry.orgresearchgate.net

Pyridine Ring Formation : The Bohlmann-Rahtz pyridine synthesis can be effectively performed in a single step within a continuous flow microwave reactor, outperforming traditional batch methods in both yield and reaction time. beilstein-journals.orgnih.gov

Pyridine Functionalization : A flow process for the α-methylation of pyridines has been developed using a packed column of Raney® nickel catalyst. mdpi.comnih.gov A solution of the pyridine in an alcohol like 1-propanol (B7761284) is passed through the heated column, yielding the 2-methylated product with high selectivity and in a much greener fashion than conventional batch methods. nih.govresearchgate.net This technique could be applied to a 4-(1-methylethenyl)pyridine substrate to introduce the C2-methyl group.

N-Oxidation : The synthesis of pyridine N-oxides, which are versatile intermediates for further functionalization, has been achieved with high efficiency (up to 99% yield) in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst. organic-chemistry.orgresearchgate.net This method is noted for its safety, efficiency, and the longevity of the catalyst, which can operate for over 800 hours. organic-chemistry.org

| Flow Chemistry Application | Reaction | Reactor Type | Key Advantages |

| Ring Synthesis | Bohlmann-Rahtz Synthesis | Microwave Flow Reactor | Single-step process, high yield (86%), rapid kinetics. beilstein-journals.org |

| C-H Functionalization | α-Methylation | Packed-Bed Column (Raney® Ni) | High selectivity, reusable catalyst, safer handling. mdpi.comnih.gov |

| Intermediate Synthesis | N-Oxidation | Packed-Bed Microreactor (TS-1) | High yield (>99%), enhanced safety, catalyst stability. organic-chemistry.orgresearchgate.net |

Aqueous Medium and Solvent-Free Reaction Conditions

The development of synthetic methodologies for pyridine derivatives under aqueous or solvent-free conditions represents a significant advancement in green chemistry. These approaches aim to reduce or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Solvent-free, or solid-state, reactions are carried out by mixing the neat reactants, sometimes with a solid catalyst. rsc.org This technique can lead to higher yields, shorter reaction times, and easier product purification. For instance, the aldol (B89426) condensation of a ketone and a benzaldehyde (B42025), followed by a Michael addition, can be performed under solvent-free conditions using solid sodium hydroxide (B78521) as a catalyst. researchgate.net The resulting diketone can then be converted to a pyridine in high yield. rsc.orgresearchgate.net This method is not only environmentally benign but also atom-economical. rsc.org Stirring reactants at room temperature without any solvent has proven effective for synthesizing certain heterocyclic compounds, with pure products often obtained by simple crystallization from a solvent like methanol (B129727) after the reaction is complete. caribjscitech.com

Aqueous medium reactions utilize water as the solvent, which is an ideal choice due to its non-toxic, non-flammable, and inexpensive nature. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, the synthesis of certain pyridine derivatives can be effectively carried out in aqueous solutions or suspensions. For example, the final cyclization step to form the pyridine ring is often achieved by treating the intermediate with ammonium (B1175870) acetate (B1210297) in acetic acid or with aqueous ammonia, which serves as the nitrogen source. researchgate.net The use of aqueous reagents highlights a move towards more sustainable chemical manufacturing processes.

| Condition | Catalyst/Reagent | Key Feature | Typical Yield | Reference |

| Solvent-Free | Solid NaOH | Sequential aldol condensation and Michael addition. | >75% | researchgate.net |

| Solvent-Free | None | Stirring of neat reactants at room temperature. | 67-76% | caribjscitech.com |

| Aqueous | Aqueous Ammonia | Cyclization and nitrogen source for pyridine ring formation. | High | researchgate.net |

| Aqueous | Ammonium Acetate in Acetic Acid | Final condensation step to form the pyridine ring. | >80% | rsc.org |

Precursor Chemistry and Optimized Starting Material Development

The rational design and synthesis of precursors are fundamental to the efficient construction of complex molecules like Pyridine, 2-methyl-4-(1-methylethenyl). By optimizing the starting materials, chemists can improve reaction yields, reduce byproducts, and simplify purification processes.

Aldol and Michael Addition Routes for Pyridine Derivatives

The combination of Aldol and Michael addition reactions provides a powerful and convergent strategy for synthesizing substituted pyridines. This approach typically involves the construction of a 1,5-dicarbonyl compound or a related intermediate, which then undergoes cyclization with an ammonia source to form the pyridine ring.

For the synthesis of specifically substituted pyridines, the choice of precursors is crucial. For example, the vapor phase synthesis of methylpyridines from acetaldehyde (B116499) and ammonia is believed to proceed via different pathways for different isomers; the Aldol route is proposed to favor the formation of 2-methylpyridine, while the Michael route is suggested to account for the formation of 4-methylpyridine. niscpr.res.in Olefinic N-heterocycles, such as vinylpyridines, are effective Michael acceptors, demonstrating the versatility of this reaction in modifying existing pyridine structures. nih.gov

| Reaction | Reactants | Intermediate | Product Type | Reference |

| Aldol Condensation | Ketone + Aldehyde | α,β-Unsaturated Ketone | Enone | rsc.org |

| Michael Addition | Enone + Ketone Enolate | 1,5-Diketone | Diketone | rsc.org |

| Tandem Aldol-Michael | Ketone, Aldehyde, Ketone | 1,5-Diketone | Symmetrical or Unsymmetrical Pyridines | researchgate.net |

| Michael Addition | Olefinic Pyridine + Nucleophile | Stabilized Carbanion | Functionalized Pyridines | nih.gov |

Utilization of Acrylonitrile (B1666552) and Acetone Derivatives in Synthesis

The strategic use of readily available and versatile building blocks like acrylonitrile and acetone derivatives is a cornerstone of efficient pyridine synthesis. These precursors offer a direct route to key intermediates required for constructing the pyridine ring.

A notable example is the synthesis of α-picoline (2-methylpyridine). This can be achieved from 5-oxohexanenitrile, which is itself synthesized through the reaction of acetone and acrylonitrile. mdma.ch This pathway represents a ring synthesis from a non-heterocyclic compound, where the final step is a cyclization involving a one-bond formation. mdma.ch When considering the entire process from the initial commodity chemicals, it constitutes a highly efficient two-bond formation reaction. mdma.ch

Acrylonitrile derivatives are also employed in other synthetic strategies. For instance, Knoevenagel condensation between an aldehyde and a pyridineacetonitrile can yield various functionalized acrylonitrile compounds. mdpi.com While not a direct synthesis of the target molecule, this illustrates the utility of nitrile-containing precursors in pyridine chemistry. The reactivity of the nitrile group and the adjacent carbon framework allows for diverse transformations, making acrylonitrile and its derivatives valuable synthons in the organic chemist's toolkit for heterocyclic synthesis. researchgate.net

| Precursor 1 | Precursor 2 | Intermediate | Target | Reference |

| Acetone | Acrylonitrile | 5-Oxohexanenitrile | 2-Methylpyridine (α-picoline) | mdma.ch |

| N-ethyl-3-carbazolecarboxaldehyde | Pyridineacetonitrile | Pyridine-carbazole acrylonitrile | Fluorescent Compounds | mdpi.com |

Mechanistic Investigations of Reactivity and Transformation Pathways of Pyridine, 2 Methyl 4 1 Methylethenyl

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine nucleus in 2-methyl-4-(1-methylethenyl)pyridine is fundamentally influenced by the electron-withdrawing nature of the nitrogen atom. This nitrogen atom decreases the electron density of the carbon atoms in the ring, making the pyridine ring less nucleophilic than benzene. gcwgandhinagar.com Consequently, pyridines are generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. gcwgandhinagar.comimperial.ac.uk

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) on the pyridine ring is a challenging process due to the reduced nucleophilicity of the ring. gcwgandhinagar.com The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile, forming a carbocation intermediate known as a σ-complex or benzenium ion. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a proton is removed from the sp3-hybridized carbon, restoring aromaticity. masterorganicchemistry.comlibretexts.org

The nitrogen atom in the pyridine ring not only deactivates the ring towards electrophilic attack but also directs incoming electrophiles. Due to resonance effects, the electron density is lowest at the 2- and 4-positions, making the 3-position the preferred site for electrophilic attack. quora.com However, under strongly acidic conditions required for many EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more difficult. rsc.org

For instance, the nitration of pyridine derivatives often requires harsh conditions. libretexts.org Studies on the nitration of pyridine and its derivatives using nitronium ion (NO₂⁺) have shown that the reaction proceeds through a stepwise polar mechanism to form a tetrahedral cation intermediate. rsc.org While the nitration of pyridine-N-oxide can lead to the para-substituted product, direct nitration of pyridine itself is often not feasible due to the formation of the highly deactivated pyridinium ion in the acidic medium. rsc.org

Activation of the pyridine ring towards electrophilic substitution can be achieved by conversion to a pyridine-N-oxide. This modification increases the electron density in the ring, facilitating electrophilic attack. gcwgandhinagar.com

Nucleophilic Addition and Substitution Processes on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition and substitution reactions (SNAr). imperial.ac.uk These reactions are particularly favored at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom through resonance. quora.com

The mechanism of nucleophilic aromatic substitution on pyridines is analogous to that on activated aryl halides and involves a two-step addition-elimination process. nih.govyoutube.com A nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer-like complex). youtube.com The aromaticity is then restored by the departure of a leaving group. youtube.com

Studies on the reactions of substituted pyridinium ions with nucleophiles like piperidine (B6355638) have shown that the reactivity is influenced by the leaving group and the substituents on the ring. nih.gov For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the rate-determining step was found to be the deprotonation of the addition intermediate, rather than the initial nucleophilic attack. nih.gov This leads to a different leaving group order compared to typical SNAr reactions where nucleophilic addition is rate-determining. nih.gov The presence of electron-withdrawing groups, such as a cyano group, can significantly enhance the reactivity of the substrate. nih.gov

Transformations Involving the 4-(1-methylethenyl) Side Chain

The 4-(1-methylethenyl) or isopropenyl side chain of Pyridine, 2-methyl-4-(1-methylethenyl)- offers a versatile site for a variety of chemical transformations.

Stereocontrolled Addition Reactions to the Olefinic Moiety

The olefinic double bond in the isopropenyl group is susceptible to addition reactions. Stereocontrolled additions are crucial for the synthesis of specific stereoisomers. While specific studies on the stereocontrolled addition reactions of 2-methyl-4-(1-methylethenyl)pyridine were not found, general principles of alkene reactions can be applied. The stereochemistry of the addition can be influenced by the choice of reagents and catalysts. For example, catalytic hydrogenation using heterogeneous catalysts often leads to syn-addition of hydrogen across the double bond.

Oxidative and Reductive Transformation Pathways

The isopropenyl side chain can undergo both oxidation and reduction.

Oxidative Pathways: Oxidation of the olefinic bond can lead to various products depending on the oxidizing agent and reaction conditions. For instance, ozonolysis would cleave the double bond to yield a ketone (4-acetyl-2-methylpyridine) and formaldehyde (B43269). Epoxidation with peroxy acids would form an epoxide ring. Stronger oxidizing agents like potassium permanganate (B83412) under harsh conditions could lead to cleavage of the side chain and oxidation of the methyl group.

Reductive Pathways: Catalytic hydrogenation of the isopropenyl group is a common reductive transformation. This reaction would saturate the double bond to yield 2-methyl-4-isopropylpyridine. This process is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Radical Reactions and Polymerization Initiation Mechanisms

The vinyl group of 2-methyl-4-(1-methylethenyl)pyridine makes it a monomer suitable for radical polymerization. wikipedia.org Radical polymerization is a chain reaction that consists of three main steps: initiation, propagation, and termination. wikipedia.org

Initiation: The process begins with the formation of radicals from an initiator molecule. wikipedia.org These initiating radicals then add to the double bond of the monomer, creating a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. wikipedia.org

Termination: The polymerization process is terminated when two growing radical chains combine or disproportionate. wikipedia.org

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. sigmaaldrich.com For instance, ATRP of vinylpyridines has been successfully carried out using copper catalysts. cmu.edu The polymerization of 4-vinylpyridine (B31050), a structurally related monomer, has been achieved with good control over molecular weight and distribution using ATRP. researchgate.net

The reactivity of vinylpyridines in copolymerization has also been studied. For example, the radical copolymerization of 2-vinylpyridine (B74390) with other monomers has been investigated to determine monomer reactivity ratios, which provide insight into the composition and structure of the resulting copolymer. researchgate.net

Reactivity at the 2-Methyl Group

The methyl group at the 2-position of the pyridine ring exhibits notable acidity due to the electron-withdrawing nature of the nitrogen atom in the aromatic ring. This acidity is the basis for a range of important chemical transformations.

The protons of the 2-methyl group are acidic enough to be removed by strong bases, leading to the formation of a stabilized carbanion, often referred to as a picolyl anion. The stability of this anion is a key factor in its formation and subsequent reactivity.

The generation of the picolyl anion is typically achieved using strong bases such as organolithium reagents (e.g., n-butyllithium), lithium diisopropylamide (LDA), or alkali metal hydrides in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to prevent side reactions. rsc.org The choice of base and reaction conditions can be crucial for achieving high yields and selectivity. researchgate.net

Table 1: Common Bases for Deprotonation of Picolyl Derivatives

| Base | Formula | Typical Solvent | Typical Temperature (°C) |

| n-Butyllithium | n-BuLi | THF, Diethyl ether | -78 to 0 |

| Lithium diisopropylamide | LDA | THF | -78 to 0 |

| Sodium amide | NaNH₂ | Liquid ammonia (B1221849) | -33 |

| Potassium hydride | KH | THF, DMF | 0 to 25 |

The stabilized picolyl anion generated from "Pyridine, 2-methyl-4-(1-methylethenyl)" is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions:

Picolyl anions readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. nih.govlibretexts.orgnih.gov The reaction proceeds via a nucleophilic addition of the anion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields a β-hydroxyalkylpyridine derivative. libretexts.org

The general mechanism for the condensation with a generic aldehyde (R-CHO) is as follows:

Deprotonation: Formation of the picolyl anion using a strong base.

Nucleophilic Attack: The picolyl anion attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated to give the final alcohol product.

These reactions are synthetically valuable for the construction of more complex molecules. For example, condensation with benzaldehyde (B42025) would yield 1-phenyl-2-(2-(4-(1-methylethenyl)pyridin-2-yl))ethanol.

Coupling Reactions:

The nucleophilic picolyl anion can also be utilized in coupling reactions with various electrophiles. These reactions allow for the introduction of a wide range of substituents at the methyl position. Examples of electrophiles include alkyl halides, epoxides, and esters.

Furthermore, palladium-catalyzed cross-coupling reactions of related picolinic acids have been developed for the arylation of the 2-position of the pyridine ring, showcasing the versatility of functionalized pyridines in C-C bond formation. foodb.ca While this is a reaction of a derivative, it highlights the potential for diverse coupling strategies involving the pyridine scaffold. Reactions of picolyl anions with aryl halides can also proceed through an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. acs.orgmdma.ch

Table 2: Examples of Condensation and Coupling Partners for Picolyl Anions

| Reaction Type | Electrophile | Product Type |

| Condensation | Aldehydes (e.g., Benzaldehyde) | β-Hydroxyalkylpyridines |

| Condensation | Ketones (e.g., Acetone) | β-Hydroxyalkylpyridines |

| Coupling | Alkyl Halides (e.g., Methyl iodide) | Alkylated Pyridines |

| Coupling | Epoxides (e.g., Ethylene oxide) | γ-Hydroxyalkylpyridines |

Kinetic and Thermodynamic Analyses of Key Reactions

A comprehensive understanding of the reactivity of "Pyridine, 2-methyl-4-(1-methylethenyl)" requires an analysis of the kinetic and thermodynamic parameters that govern its transformation pathways. While specific experimental data for this molecule is limited, general principles of physical organic chemistry can be applied to describe the expected energetic landscape of its reactions.

The reaction proceeds through a high-energy transition state leading to the formation of a tetrahedral alkoxide intermediate. nih.gov The stability of this intermediate and the height of the activation barrier to reach it are influenced by both steric and electronic factors of the reactants. libretexts.org

Rate = k[Picolyl Anion][Carbonyl Compound]

The energy profile for the condensation reaction of the picolyl anion of "Pyridine, 2-methyl-4-(1-methylethenyl)" with an aldehyde can be depicted by a reaction coordinate diagram. This diagram would illustrate the relative energies of the reactants, the picolyl anion intermediate, the transition state for nucleophilic addition, the alkoxide intermediate, and the final product.

Qualitative Reaction Coordinate Diagram:

Reactants: Pyridine, 2-methyl-4-(1-methylethenyl) and the aldehyde at a certain energy level.

Picolyl Anion Formation: An initial activation energy barrier for deprotonation by a strong base, leading to the formation of the picolyl anion, which would reside in a thermodynamic well.

Transition State (TS): A higher energy peak representing the transition state of the nucleophilic attack. In this TS, the C-C bond between the picolyl anion and the carbonyl carbon is partially formed, and the C=O double bond of the aldehyde is partially broken. nih.gov The geometry of the transition state would be crowded, and its stability would be influenced by steric hindrance and electronic interactions between the reactants. Computational studies on similar systems, such as the addition of n-BuLi to benzaldehyde, have been used to model such transition states. rsc.org

Alkoxide Intermediate: A second intermediate in another energy well, lower in energy than the transition state.

Advanced Spectroscopic and Computational Characterization Approaches

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the molecular framework. numberanalytics.com

In-situ NMR spectroscopy allows for the real-time observation of chemical reactions, providing critical data on reaction kinetics, the formation of transient intermediates, and mechanistic pathways. cardiff.ac.ukrsc.org By carrying out a reaction directly within an NMR spectrometer, chemists can track the concentration changes of reactants, intermediates, and products over time. beilstein-journals.orgfu-berlin.de

For the synthesis of Pyridine (B92270), 2-methyl-4-(1-methylethenyl), for instance, in-situ ¹H NMR could monitor the progress of a hypothetical cross-coupling reaction. The disappearance of signals corresponding to the starting materials and the concurrent emergence of characteristic peaks for the product—such as the vinyl protons and the distinct aromatic signals of the substituted pyridine ring—would be observed. This continuous monitoring can yield precise kinetic data and help identify short-lived intermediates that might be undetectable by conventional offline analysis, thereby offering a more complete picture of the reaction mechanism. fu-berlin.de Flow chemistry setups coupled with NMR probes are particularly powerful for this purpose, enabling controlled and automated reaction analysis. beilstein-journals.org

While 1D NMR provides initial data, complex structures require advanced two-dimensional (2D) NMR experiments for unambiguous assignment. researchgate.netunimelb.edu.au Techniques like COSY, HSQC, and HMBC are crucial for piecing together the molecular puzzle. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors within a molecule, typically separated by two to three bonds. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, providing direct ¹H-¹³C one-bond connectivities. numberanalytics.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for connecting different spin systems and identifying quaternary carbons. numberanalytics.comlibretexts.org

For Pyridine, 2-methyl-4-(1-methylethenyl), these techniques would confirm the substitution pattern. Key HMBC correlations would include the link between the protons of the 2-methyl group and both C2 and C3 of the pyridine ring, and crucially, correlations from the isopropenyl methyl protons to C4 of the pyridine ring, confirming the position of the vinyl substituent.

Table 1: Predicted Key 2D NMR Correlations for Pyridine, 2-methyl-4-(1-methylethenyl)

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification. cardiff.ac.uk These methods are complementary; IR spectroscopy measures the absorption of infrared light by vibrating dipoles, while Raman spectroscopy measures the inelastic scattering of monochromatic light. aps.org For a molecule like Pyridine, 2-methyl-4-(1-methylethenyl), which has Cₛ symmetry, all vibrational modes are active in both IR and Raman spectra. aps.org

The spectra can be interpreted by assigning specific absorption bands or scattering peaks to particular molecular motions. Key expected vibrations include:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and vinyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N ring stretching: In the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.

C=C stretching: From the isopropenyl group, around 1640-1680 cm⁻¹.

CH₃ bending modes: Symmetric and asymmetric bending vibrations around 1375 and 1450 cm⁻¹, respectively. nih.gov

Ring breathing modes: A sharp band around 1000 cm⁻¹ is characteristic of the pyridine ring. researchgate.net

Conformational studies can also be performed, as the rotational position of the isopropenyl group relative to the pyridine ring may influence the exact frequencies and intensities of certain vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies (IR/Raman) for Pyridine, 2-methyl-4-(1-methylethenyl)

Mass Spectrometry for Reaction Product Identification and Mechanistic Pathway Tracing

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns. For Pyridine, 2-methyl-4-(1-methylethenyl), with a molecular formula of C₉H₁₁N, the expected exact mass is 133.1903 g/mol . nist.gov

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z 133. The fragmentation pattern would provide evidence for its structure. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation would likely be the loss of a methyl group from the isopropenyl substituent, which is a stable benzylic-like position. This would result in a prominent fragment ion at m/z 118 [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Cleavage of the entire isopropenyl group is less likely as a single step but could occur through rearrangement.

Formation of pyridinium (B92312) ions: Cleavages within the ring are less common, but various smaller charged fragments containing the nitrogen atom could be formed.

By coupling MS with a separation technique like Gas Chromatography (GC-MS), a complex reaction mixture can be analyzed, allowing for the identification of Pyridine, 2-methyl-4-(1-methylethenyl) as well as any byproducts or unreacted starting materials.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of Pyridine, 2-methyl-4-(1-methylethenyl) or a derivative can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. iosrjournals.org

Key structural parameters that would be determined include:

The planarity of the pyridine ring.

The precise bond lengths of the C=C double bond in the isopropenyl group and the C-C bond connecting it to the ring.

The torsion angle between the plane of the pyridine ring and the plane of the C=C bond, revealing the preferred conformation of the substituent.

Analysis of the crystal packing would reveal intermolecular interactions, such as π-π stacking between pyridine rings or C-H···π interactions, which govern the solid-state architecture. nih.govnih.gov

While no public crystal structure for this specific compound is available, analysis of related structures shows that pyridine rings often engage in offset π-stacking, and the conformation is influenced by steric hindrance from substituents. iosrjournals.orgnih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool that complements experimental data by providing theoretical insights into molecular properties. researchgate.net For Pyridine, 2-methyl-4-(1-methylethenyl), DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including the rotational barrier of the isopropenyl group.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (using methods like GIAO). researchgate.net Comparing these calculated spectra with experimental ones aids in the definitive assignment of signals. researchgate.netresearchgate.net

Analyze Electronic Structure: Calculate the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and electronic properties. An electrostatic potential map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Studies on similar pyridine derivatives have shown that DFT methods, such as B3LYP, provide results that are in excellent agreement with experimental findings for both structural parameters and spectroscopic properties. researchgate.netresearchgate.net

Prediction of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potentials

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to model this structure. nih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.govnih.gov For instance, in studies of other pyridine derivatives, a smaller HOMO-LUMO gap was correlated with increased reducibility and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For a pyridine derivative, the nitrogen atom is expected to be a region of negative potential, indicating its role as a site for electrophilic attack. The MEP map is invaluable for predicting how the molecule will interact with other reagents and biological targets. nih.gov

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov |

| Electrostatic Potential | The spatial distribution of charge within a molecule. | Predicts sites for electrophilic and nucleophilic attack; visualizes electron-rich and electron-poor regions. nih.gov |

This table provides a general overview of key electronic parameters and their significance in computational chemistry.

Reaction Mechanism Modeling and Transition State Search

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain through experimentation alone. For reactions involving Pyridine, 2-methyl-4-(1-methylethenyl), modeling would involve mapping the potential energy surface (PES) for a given transformation.

This process begins by optimizing the geometries of the reactants, products, and any intermediates. mdpi.com A crucial part of this modeling is the search for transition states (TS), which are the high-energy structures that connect reactants to products. Identifying the TS is essential for understanding the reaction's activation energy and mechanism.

For example, in computational studies of the reaction between 4-methyl aniline (B41778) and OH radicals, researchers calculated the potential energy surface, identifying various intermediate adducts and the transition states connecting them. mdpi.com This allowed them to determine the most favorable reaction pathways. A similar approach for Pyridine, 2-methyl-4-(1-methylethenyl) could elucidate mechanisms of, for instance, electrophilic addition to the vinylic group or reactions at the pyridine nitrogen. The calculations would reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

Thermodynamic and Kinetic Parameter Calculation for Pyridine Reactions

Once the reactants, products, and transition states of a reaction have been computationally identified and their geometries optimized, a wealth of thermodynamic and kinetic data can be calculated. These parameters are vital for predicting the feasibility and rate of a chemical reaction.

Thermodynamic parameters describe the energy changes associated with a reaction. nist.gov

Enthalpy of Reaction (ΔH°) : Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Entropy of Reaction (ΔS°) : Represents the change in disorder or randomness during the reaction.

Gibbs Free Energy of Reaction (ΔG°) : Determines the spontaneity of a reaction under standard conditions. A negative ΔG° indicates a spontaneous process.

Kinetic parameters are determined from the calculated activation energy (the energy barrier from reactants to the transition state). Using Transition State Theory (TST) or more advanced methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, the rate constant (k) for the reaction can be calculated as a function of temperature. mdpi.com For instance, kinetic modeling of the synthesis of 2-methyl-5-ethyl pyridine involved developing rate equations based on experimental data to describe the formation of the main product and side products. rsc.orgresearchgate.net Computational calculations can provide a theoretical basis for these rate equations.

| Parameter | Symbol | Description |

| Enthalpy of Reaction | ΔH° | The heat absorbed or released in a reaction at constant pressure. nist.gov |

| Entropy of Reaction | ΔS° | The change in the degree of disorder of the system. nist.gov |

| Gibbs Free Energy | ΔG° | The energy associated with a chemical reaction that can be used to do work; determines spontaneity. nist.gov |

| Rate Constant | k | A proportionality constant that quantifies the rate of a chemical reaction. mdpi.com |

This table defines key thermodynamic and kinetic parameters calculated through computational methods.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is a cornerstone of modern chemical characterization.

For Pyridine, 2-methyl-4-(1-methylethenyl), DFT calculations can predict its vibrational spectra, including Infrared (IR) and Raman frequencies. researchgate.net The calculation involves determining the harmonic vibrational frequencies based on the optimized molecular geometry. The predicted spectrum shows the position and intensity of vibrational modes, which can be assigned to specific molecular motions, such as C-H stretches, C=C bends, or pyridine ring vibrations.

These theoretical spectra are invaluable for interpreting experimental results. Often, calculated frequencies are systematically scaled to better match experimental values, accounting for anharmonicity and other method-based discrepancies. Studies on compounds like 2-chloro-5-nitropyridine (B43025) have demonstrated a strong correlation between vibrational frequencies calculated using DFT and those observed in experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application, aiding in the structural elucidation of complex molecules.

Polymerization Science and Macromolecular Engineering Derived from Pyridine, 2 Methyl 4 1 Methylethenyl

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a versatile method for polymerizing vinyl monomers. wikipedia.org The process involves initiation, propagation, termination, and chain transfer steps. uomustansiriyah.edu.iq For a monomer like 2-methyl-4-isopropenylpyridine, the isopropenyl group is susceptible to radical attack, initiating the polymerization cascade.

Controlled/Living Radical Polymerization (ATRP, RAFT) of Vinyl Pyridine (B92270) Monomers

Conventional radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control. nih.gov To overcome these limitations, controlled/living radical polymerization (CLRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) has been successfully applied to vinylpyridine monomers, particularly 4-vinylpyridine (B31050) (4VP), which is structurally similar to 2-methyl-4-isopropenylpyridine. acs.org The key to ATRP is a dynamic equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex (e.g., a copper-ligand complex). nsysu.edu.tw

A significant challenge in the ATRP of basic and nucleophilic monomers like vinylpyridines is the potential for the monomer or the resulting polymer to act as a strong ligand, displacing the original ligand from the metal catalyst and disrupting the polymerization control. cmu.edu Research has shown that using a chloride-based initiating system (e.g., 1-phenylethyl chloride) instead of a bromide-based one is crucial for achieving good control in protic media, as it slows the undesirable side reactions. acs.org The selection of a strongly binding ligand, such as tris(2-pyridylmethyl)amine (B178826) (TPMA) or N,N,N',N'',N''-hexamethyltriethylenetetramine (HMTETA), is also essential to maintain the stability and activity of the copper catalyst. acs.orgcmu.edu For instance, the ATRP of 4VP using a CuCl/TPMA catalyst system in the presence of a controlled amount of the deactivator (CuCl₂) can proceed in a controlled manner, even in aqueous media. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another powerful CLRP technique that offers wide applicability to various monomers. researchgate.net The control in RAFT is achieved through a degenerative chain transfer process involving a RAFT agent, typically a dithiocarbonyl compound. A key innovation for polymerizing basic monomers like vinylpyridines is the development of "switchable" RAFT agents. rsc.org These agents, such as N-pyridyl-functional dithiocarbamates, can be protonated with an acid to become activated for the polymerization of more active monomers and can exist in their deactivated pyridine form for polymerizing less active monomers. rsc.org This approach provides excellent control over molar mass and results in polymers with low dispersity. rsc.org

Copolymerization Behavior and Reactivity Ratios with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the final material. ethernet.edu.et The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). These ratios compare the rate constant of a propagating radical adding to its own type of monomer versus the other monomer. wolfram.com

The reactivity ratios dictate the structure of the resulting copolymer (random, alternating, block, or gradient). wolfram.com For example, if r₁ > 1, the M₁ radical prefers to add to an M₁ monomer, and if r₁ < 1, it prefers to add to an M₂ monomer. If both ratios are close to zero, an alternating copolymer is formed. wolfram.com

While specific reactivity ratios for 2-methyl-4-(1-methylethenyl) are not widely reported, data for analogous vinylpyridine monomers provide valuable insights. For example, the radical copolymerization of 2-vinylpyridine (B74390) (VP) with oligo(ethylene glycol) methyl ether methacrylates (OEGMA) has been studied. researchgate.net The reactivity ratios were determined using methods like Finemann–Ross and Kelen–Tüdos. researchgate.netrdd.edu.iq

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type Tendency | Reference |

|---|---|---|---|---|---|

| 2-Vinylpyridine | Oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA300) | 0.26 ± 0.04 | 1.53 ± 0.13 | Random/Blocky (OEGMA) | researchgate.net |

| 2-Vinylpyridine | Oligo(ethylene glycol) methyl ether methacrylate (OEGMA1100) | 0.21 ± 0.03 | 1.30 ± 0.15 | Random/Blocky (OEGMA) | researchgate.net |

| Styrene (B11656) | Methyl Methacrylate | ~0.46 - 0.53 | ~0.45 - 0.53 | Random | rdd.edu.iqresearchgate.net |

Anionic Polymerization Strategies and Kinetic Profiles

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species, such as an organometallic compound (e.g., butyllithium). youtube.comsemanticscholar.org This method is particularly effective for monomers with electron-withdrawing groups that can stabilize the propagating anionic center. The vinyl group adjacent to the electron-withdrawing pyridine ring makes vinylpyridines suitable candidates for anionic polymerization.

A key feature of many anionic polymerization systems is their "living" nature, meaning that in the absence of impurities or terminating agents, the propagating chains remain active indefinitely. semanticscholar.org This allows for the synthesis of polymers with very narrow molecular weight distributions (low polydispersity) and predictable molecular weights determined by the monomer-to-initiator ratio. semanticscholar.org

The general mechanism involves initiation, where the initiator adds to the monomer to form a carbanionic active center, followed by propagation, where the carbanion attacks subsequent monomer molecules. youtube.comyoutube.com The kinetics of anionic polymerization can be described by the rates of initiation and propagation. The degree of polymerization is often directly proportional to the rate of propagation and inversely proportional to the rate of termination (if any). youtube.comyoutube.com

The living nature of anionic polymerization is especially valuable for creating complex polymer architectures, such as block copolymers. ethernet.edu.et A well-defined sequence of monomer addition is critical for success; a more stable (less nucleophilic) carbanion cannot efficiently initiate the polymerization of a monomer that would form a less stable (more nucleophilic) carbanion. uliege.be The typical monomer addition sequence is dienes/styrenes, followed by vinylpyridines, and then (meth)acrylates. uliege.be This allows for the synthesis of well-defined block copolymers containing a poly(vinylpyridine) segment.

Cationic Polymerization Pathways and Mechanisms

Cationic polymerization proceeds via a propagating carbocationic active center and is typically initiated by strong protic acids or Lewis acids. wikipedia.orgutexas.edu This method is most suitable for monomers with electron-donating substituents that can stabilize the positive charge of the carbocation. utexas.edulibretexts.org

Vinylpyridines, including 2-methyl-4-(1-methylethenyl), are generally considered poor monomers for cationic polymerization. The primary reason is the basic nature of the nitrogen atom in the pyridine ring. This nitrogen acts as a Lewis base and can readily react with and neutralize the acidic initiators or the propagating cationic centers, effectively "poisoning" the catalyst and terminating the polymerization. uomustansiriyah.edu.iq

Coordination Polymerization and Design of Specific Catalytic Systems

Coordination polymerization involves the use of a coordination complex, typically a transition metal catalyst, to control the polymerization process. The monomer first coordinates to the metal center before being inserted into the growing polymer chain. This mechanism can offer exceptional control over the polymer's tacticity (stereochemistry).

The pyridine nitrogen in 2-methyl-4-(1-methylethenyl) can act as a ligand, coordinating to metal centers. This property can be exploited for coordination polymerization. Studies on other vinylpyridines have demonstrated the feasibility of this approach. For example, yttrium complexes bearing specific ancillary ligands have been used to catalyze the highly isoselective, living group-transfer polymerization of 2-vinylpyridine, producing isotactic polymers with high stereoregularity (Pm up to 0.999). rsc.orgacs.org The stereoselectivity is governed by the steric and electronic properties of the catalyst's ligand framework. rsc.org

Furthermore, the coordination of vinylpyridine monomers to metal salts can facilitate solid-state polymerization. Complexes such as Co(4-Vpy)₂Cl₂ have been shown to undergo thermal polymerization in the crystalline state to yield high molecular weight, atactic poly(4-vinylpyridine). scholarsportal.info This suggests that forming a coordination complex with 2-methyl-4-(1-methylethenyl) could be a viable strategy to control its polymerization.

Development of Advanced Polymer Architectures and Responsive Polymeric Materials

The ability to polymerize 2-methyl-4-(1-methylethenyl) via controlled methods like ATRP, RAFT, and anionic polymerization opens the door to creating a wide array of advanced polymer architectures.

Block Copolymers: The living nature of these techniques allows for the sequential polymerization of different monomers to produce well-defined block copolymers. nsysu.edu.twuliege.beacs.org For example, a polystyrene block could be synthesized first, followed by a poly(2-methyl-4-isopropenylpyridine) block.

Star Polymers: Using a multi-functional initiator, multiple polymer chains can be grown simultaneously from a central core, resulting in star-shaped polymers. sigmaaldrich.com

Grafted Polymers and Polymer Brushes: Polymer chains can be grown from a surface or from the backbone of another polymer to create polymer brushes or graft copolymers, respectively. This can be achieved by anchoring an initiator species onto a substrate, such as silica (B1680970) nanoparticles. researchgate.net

The inclusion of the 2-methyl-4-isopropenylpyridine monomer imparts crucial functionality to these advanced materials. The pyridine ring is a pH-responsive unit; at low pH, the nitrogen atom becomes protonated, leading to a change in the polymer's charge, solubility, and conformation. This makes polymers derived from this monomer excellent candidates for applications in:

Drug delivery systems that release their payload in response to pH changes.

Sensors and smart surfaces that change their properties based on the acidity of the environment.

"Smart" micelles and nanoparticles that can assemble or disassemble in response to a pH trigger. nsysu.edu.tw

Based on an extensive review of available scientific literature, there is a significant lack of specific research on the coordination chemistry and catalytic applications of the compound Pyridine, 2-methyl-4-(1-methylethenyl) . The precise structure of this molecule, featuring both a 2-methyl and a 4-isopropenyl substituent on the pyridine ring, makes it a highly specific ligand.

While a vast body of research exists for the coordination chemistry of pyridine and its various derivatives (such as methylpyridines, bipyridines, and vinylpyridines) with a wide range of metals, studies focusing specifically on "Pyridine, 2-methyl-4-(1-methylethenyl)" are not present in the indexed literature. Consequently, detailed experimental data regarding its metal complexes and their subsequent applications as requested are not available.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and specific examples for the outlined sections:

Coordination Chemistry and Catalytic Applications of Pyridine, 2 Methyl 4 1 Methylethenyl

Homogeneous Catalysis

Cross-Coupling and C-H Activation Reactions

To generate the requested article would require non-existent data, leading to speculation and scientifically unsound content. The professional and authoritative tone required cannot be achieved without a foundation of peer-reviewed research on this specific compound.

Asymmetric Catalysis (e.g., Hydrogenation, Alkylation)

The application of "Pyridine, 2-methyl-4-(1-methylethenyl)-" in asymmetric catalysis, while not extensively documented in dedicated studies, can be inferred from the broader success of pyridine-based ligands in a variety of enantioselective transformations. The structural motifs of this compound, specifically the 2-methyl and 4-(1-methylethenyl) groups, offer potential for the development of novel chiral ligands for asymmetric hydrogenation and alkylation reactions.

In the realm of asymmetric hydrogenation , chiral pyridine-containing ligands have proven effective in rhodium and iridium-catalyzed reactions. For instance, rhodium complexes with chiral phosphine-pyridine ligands have achieved high enantioselectivities in the hydrogenation of various substrates. While "Pyridine, 2-methyl-4-(1-methylethenyl)-" is not inherently chiral, its 1-methylethenyl group serves as a versatile handle for the introduction of chirality. This could be achieved through asymmetric dihydroxylation or epoxidation of the double bond, followed by further functionalization to create a chiral side chain capable of coordinating to a metal center. The resulting bidentate or tridentate ligands could then be employed in catalyst systems for the asymmetric hydrogenation of prochiral olefins and ketones. The 2-methyl group on the pyridine (B92270) ring would play a crucial role in tuning the steric and electronic properties of the catalyst, influencing both reactivity and enantioselectivity.

For asymmetric alkylation reactions, the direct enantioselective alkylation of 2-alkylpyridines has been accomplished using organolithium aggregates, demonstrating the feasibility of achieving high enantiomeric ratios in the functionalization of the pyridine core. escholarship.org While this specific methodology may not be directly applicable to the vinyl group of "Pyridine, 2-methyl-4-(1-methylethenyl)-", it highlights the potential for developing chiral catalysts that can differentiate between the enantiotopic faces of a substrate. A plausible strategy would involve the coordination of the pyridine nitrogen to a chiral metal complex, which would then mediate the stereoselective addition of an alkylating agent to a suitable substrate. The electronic nature of the 4-(1-methylethenyl) substituent would influence the Lewis basicity of the pyridine nitrogen and, consequently, the catalytic activity of the metal center.

A representative, though hypothetical, application in asymmetric hydrogenation could involve the synthesis of a chiral ligand derived from "Pyridine, 2-methyl-4-(1-methylethenyl)-" and its use in the reduction of a prochiral ketone. The performance of such a catalyst would be highly dependent on the nature of the chiral auxiliary attached to the vinyl group and the specific reaction conditions employed.

Table 1: Hypothetical Asymmetric Hydrogenation of Acetophenone using a "Pyridine, 2-methyl-4-(1-methylethenyl)-" Derived Chiral Ligand-Metal Complex

| Entry | Chiral Ligand Moiety | Metal Precursor | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) |

| 1 | (R)-1-(4-(2-methylpyridin-4-yl)propan-2-yl)oxy)propan-2-ol | [Rh(COD)₂]BF₄ | Methanol (B129727) | 25 | 10 | >99 | 85 (R) |

| 2 | (S)-1-(4-(2-methylpyridin-4-yl)propan-2-yl)oxy)propan-2-ol | [Rh(COD)₂]BF₄ | Methanol | 25 | 10 | >99 | 84 (S) |

| 3 | (R)-1-(4-(2-methylpyridin-4-yl)propan-2-yl)oxy)propan-2-ol | [Ir(COD)Cl]₂ | Dichloromethane | 40 | 20 | 98 | 92 (R) |

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies specifically involving "Pyridine, 2-methyl-4-(1-methylethenyl)-" as a ligand in catalytic cycles are not prevalent in the literature. However, insights can be drawn from studies on structurally related pyridine-based catalysts. The catalytic cycle of a hypothetical reaction, for instance, an asymmetric transfer hydrogenation of a ketone, would likely proceed through a series of well-defined steps involving the coordination of the pyridine ligand to the metal center.

A plausible mechanistic pathway would commence with the formation of a catalytically active metal-hydride species. The pyridine nitrogen of "Pyridine, 2-methyl-4-(1-methylethenyl)-" would coordinate to the metal, and the steric bulk of the 2-methyl group would influence the geometry of the resulting complex. This steric hindrance can play a critical role in the enantio-determining step by dictating the preferred orientation of the incoming substrate.

The subsequent steps would involve the coordination of the ketone to the metal center, followed by the transfer of the hydride to the carbonyl carbon. The 4-(1-methylethenyl) group, while not directly participating in the coordination to the metal in this scenario, would exert an electronic influence on the pyridine ring, modulating the Lewis basicity of the nitrogen atom and, by extension, the reactivity of the catalyst. The product alcohol would then dissociate from the metal complex, and the catalyst would be regenerated by reaction with a hydrogen source, completing the catalytic cycle.

Investigations into the meta-sulfonation of 2-phenylpyridine (B120327) catalyzed by ruthenium have revealed the potential for remote C-H activation, a concept that could be relevant to functionalizing the pyridine ring of the title compound in future catalytic designs. researchgate.net Furthermore, DFT calculations on the palladium-catalyzed hydrolysis of imines have underscored the crucial role of the pyridine nitrogen in the reaction mechanism, a finding that is broadly applicable to understanding the behavior of pyridine-based ligands in catalysis. mdpi.com

Heterogeneous Catalysis and Surface Interactions

The presence of the 1-methylethenyl (isopropenyl) group in "Pyridine, 2-methyl-4-(1-methylethenyl)-" makes it an excellent candidate for immobilization onto solid supports, paving the way for its use in heterogeneous catalysis. This approach offers significant advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes.

Anchoring Strategies for Solid-Phase Catalysts

Several strategies can be envisioned for anchoring "Pyridine, 2-methyl-4-(1-methylethenyl)-" or its metal complexes onto solid supports.

Polymerization and Copolymerization: The vinyl group is amenable to radical polymerization, allowing for the synthesis of homopolymers or copolymers. For instance, copolymerization of "Pyridine, 2-methyl-4-(1-methylethenyl)-" with a suitable cross-linking agent like divinylbenzene (B73037) would yield a robust polymer-supported ligand. The resulting polymer could then be metallated to generate a heterogeneous catalyst. This approach is analogous to the well-established use of polymerized 4-vinylpyridine (B31050) in catalysis. scielo.br

Grafting onto Pre-functionalized Supports: The molecule can be grafted onto solid supports such as silica (B1680970), alumina, or polystyrene that have been pre-functionalized with reactive groups. For example, a thiol-functionalized silica could react with the vinyl group via a thiol-ene click reaction, resulting in a covalently attached ligand.

Surface-Initiated Polymerization: The support surface can be modified with an initiator for atom transfer radical polymerization (ATRP), followed by the polymerization of "Pyridine, 2-methyl-4-(1-methylethenyl)-" from the surface. This "grafting-from" approach allows for the creation of a high density of catalytic sites.

The choice of anchoring strategy would depend on the desired catalyst loading, the nature of the solid support, and the specific catalytic application.

Table 2: Potential Anchoring Strategies for "Pyridine, 2-methyl-4-(1-methylethenyl)-"

| Strategy | Support Material | Linkage Type | Potential Application |

| Copolymerization | Polystyrene-divinylbenzene | C-C backbone | Fixed-bed reactors |

| Thiol-ene Reaction | Silica gel | Thioether | Packed-bed columns |

| Surface-Initiated ATRP | Magnetic nanoparticles | Polymer chains | Magnetically separable catalysis |

Catalyst Stability and Leaching Studies

A critical aspect of heterogeneous catalysis is the stability of the immobilized catalyst and the extent of metal leaching into the reaction medium. For catalysts derived from "Pyridine, 2-methyl-4-(1-methylethenyl)-", stability would be influenced by the strength of the anchor to the solid support and the robustness of the metal-ligand bond under reaction conditions.

Leaching of the active metal species is a common deactivation pathway for supported catalysts. This can occur through the cleavage of the bond between the ligand and the support or through the dissociation of the metal from the immobilized ligand. To assess catalyst stability, leaching studies are typically performed by analyzing the reaction filtrate for the presence of the metal using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

Recycling experiments are also crucial for evaluating the long-term stability and reusability of the heterogeneous catalyst. A stable catalyst should maintain its activity and selectivity over multiple reaction cycles with minimal loss of the active metal.

The "boomerang effect," where a catalytically active species is temporarily released from the support into the solution and subsequently re-attached, is a phenomenon that can complicate the interpretation of leaching studies. mdpi.com Careful experimental design is necessary to distinguish between a truly heterogeneous catalytic process and one that involves a solution-phase component. For catalysts based on "Pyridine, 2-methyl-4-(1-methylethenyl)-", the strength of the covalent bond formed via the vinyl group would be a key determinant in minimizing leaching and ensuring long-term catalytic performance.

Derivatization and Structure Reactivity Relationship Studies

Synthesis of Novel Derivatives of Pyridine (B92270), 2-methyl-4-(1-methylethenyl)

The generation of new molecules from 2-methyl-4-isopropenylpyridine is achieved by strategically modifying its core structure. These modifications can be directed at the pyridine ring itself, the isopropenyl side chain, or the methyl group, each leading to a distinct class of derivatives.

The nitrogen atom in the pyridine ring is a primary site for derivatization. Oxidation of this nitrogen to form a pyridine N-oxide is a common and crucial transformation. nih.govresearchgate.net This reaction enhances the electron-withdrawing nature of the ring, which in turn activates the positions ortho and para to the nitrogen for further functionalization. researchgate.net

The N-oxidation of pyridine derivatives can be accomplished using a variety of oxidizing agents. arkat-usa.org The choice of reagent can be critical for achieving high yields and selectivity.

Table 1: Common Reagents for N-oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Heating | arkat-usa.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | arkat-usa.org |

| Methyltrioxorhenium (MTO) with H₂O₂ | Catalytic, mild conditions | arkat-usa.org |